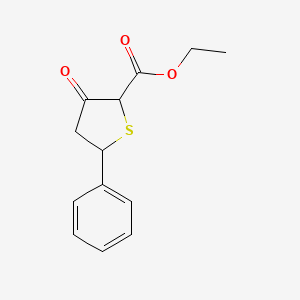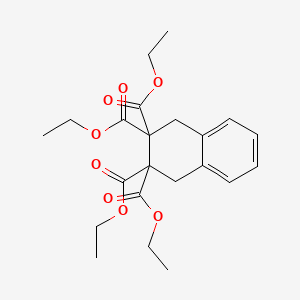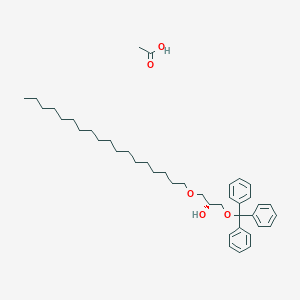
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is an organic compound characterized by the presence of both trimethylsilyl and trimethylamine groups attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with trimethylchlorosilane and trimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction with Trimethylchlorosilane: Ethane-1,2-diamine is reacted with trimethylchlorosilane in the presence of a base such as triethylamine to form the trimethylsilyl derivative.
Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the trimethylamine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions and other molecules. The trimethylsilyl group provides steric hindrance, while the trimethylamine groups offer electron-donating properties, making the compound an effective ligand. The molecular targets and pathways involved include coordination with metal centers and stabilization of reactive intermediates in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~2~-Trimethyl-N~2~-(2-(methylamino)ethyl)ethane-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine
- N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine dihydrochloride
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
79101-26-1 |
|---|---|
Molekularformel |
C8H22N2Si |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
N,N,N'-trimethyl-N'-trimethylsilylethane-1,2-diamine |
InChI |
InChI=1S/C8H22N2Si/c1-9(2)7-8-10(3)11(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
MGGOZCYKFZQIPH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


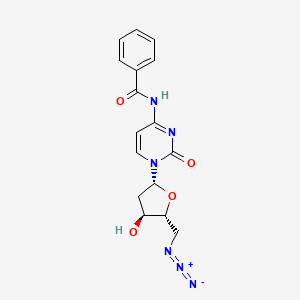
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
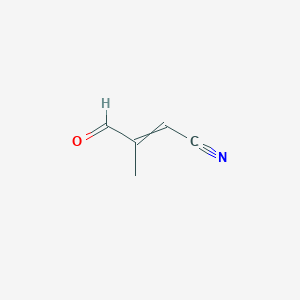
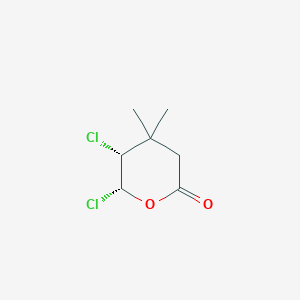
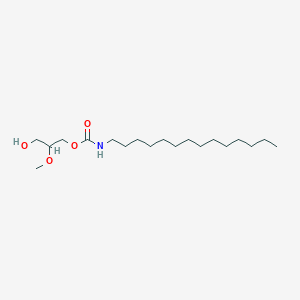
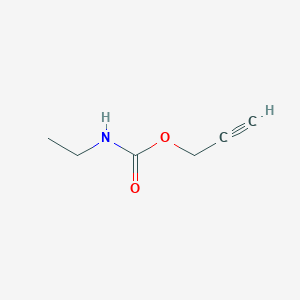
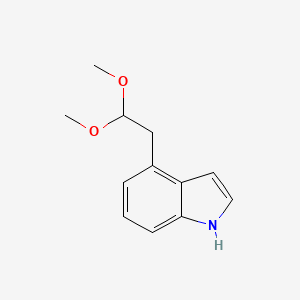
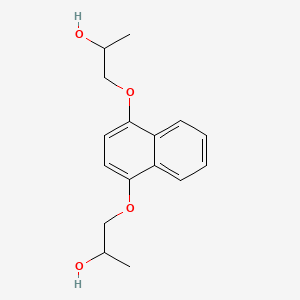
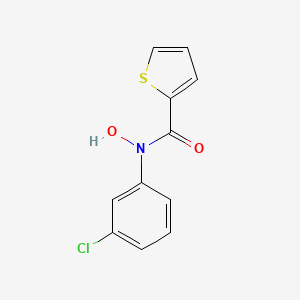
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
